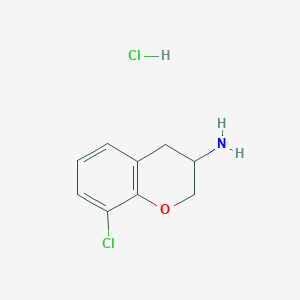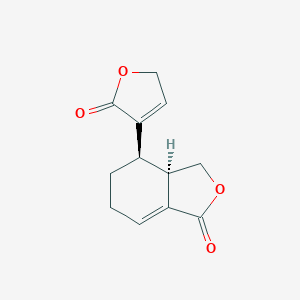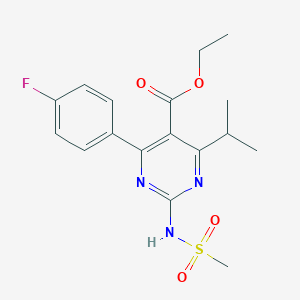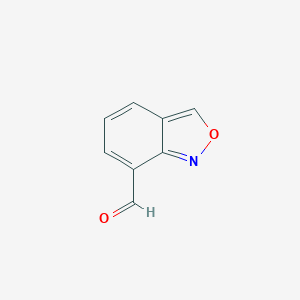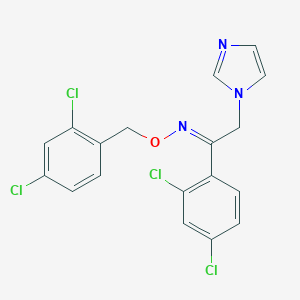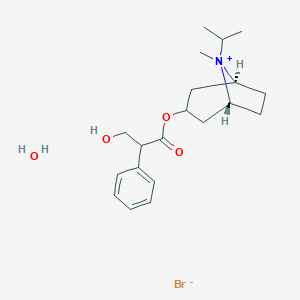
Atrovent
描述
Atrovent, also known as ipratropium bromide, is a bronchodilator that relaxes muscles in the airways and increases air flow to the lungs . It is used to prevent bronchospasm, or narrowing airways in the lungs, in people with COPD (chronic obstructive pulmonary disease), including chronic bronchitis and emphysema . It is also used to treat runny nose caused by seasonal allergies .
Molecular Structure Analysis
Ipratropium bromide has the molecular formula C20H30BrNO3 . It is a white to off-white crystalline substance, freely soluble in water and methanol, sparingly soluble in ethanol, and insoluble in non-polar media . In aqueous solution, it exists in an ionized state as a quaternary ammonium compound .
科学研究应用
Asthma Management
Ipratropium Bromide: is widely used in the treatment of acute asthma . It is often administered via inhalation, providing an additive benefit to adults who are treated with beta-agonists. A meta-analysis has shown that it significantly improves pulmonary function and reduces the rate of hospital admissions .
Chronic Heart Failure (CHF)
Patients with CHF may experience airway obstruction due to lung edema, which increases cholinergic bronchial toneIpratropium Bromide has been shown to provide bronchodilation in CHF patients, especially during acute decompensation, indicating its potential application in managing CHF-related respiratory complications .
Pharmaceutical Quality Control
As a pharmaceutical compound, Ipratropium Bromide is used as a reference standard in quality control testing. This ensures the consistency and efficacy of the drug in various formulations .
Experimental Bronchospasm
In research settings, Ipratropium Bromide is used to study its protective effect against experimental bronchospasm. It is particularly effective against cholinergic challenges and provides moderate protection against bronchospasm induced by other agents .
Analytical Applications
Ipratropium Bromide: serves as a standard in analytical applications, including qualitative and quantitative analyses. It is crucial for method development in pharmaceutical testing and other calibration requirements .
作用机制
Target of Action
Ipratropium Bromide is a quaternary ammonium derivative of atropine . It acts as an anticholinergic agent , specifically targeting the muscarinic receptors of acetylcholine . These receptors play a crucial role in the contraction and relaxation of smooth muscles in the airways .
Mode of Action
Ipratropium Bromide works by blocking the muscarinic receptors of acetylcholine . This antagonizes the action of acetylcholine, a neurotransmitter released from the vagus nerve . By inhibiting these vagally mediated reflexes, Ipratropium Bromide causes the smooth muscles in the airways to relax .
Biochemical Pathways
The primary biochemical pathway affected by Ipratropium Bromide is the cholinergic pathway. By blocking the muscarinic receptors, Ipratropium Bromide inhibits the action of acetylcholine, thereby reducing the contraction of the smooth muscles in the airways . This leads to bronchodilation, or the widening of the airways, which helps improve airflow to the lungs .
Pharmacokinetics
Ipratropium Bromide is commonly administered through inhalation, which allows it to produce a local effect without significant systemic absorption . The average clearance rate of Ipratropium Bromide is 2.3 L/min, with a renal clearance of 0.9 L/min . This indicates that the compound is primarily eliminated through the kidneys.
Result of Action
The primary result of Ipratropium Bromide’s action is the relaxation of the smooth muscles in the airways, leading to bronchodilation . This helps to open up the medium and large airways in the lungs , improving airflow and reducing symptoms of chronic obstructive pulmonary disease (COPD) and asthma .
Action Environment
The action of Ipratropium Bromide is influenced by its method of administration. When administered through inhalation, it produces a local effect in the lungs without significant systemic absorption . This allows it to effectively target the airways and produce the desired bronchodilatory effect
属性
IUPAC Name |
(8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30NO3.BrH/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLMOSXCXGLMMN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ipratropii bromidum | |
CAS RN |
58073-59-9, 22254-24-6 | |
| Record name | (endo,anti)-(±)-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-isopropyl-8-methyl-8-azoniabicyclo[3.2.1]octane bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.526 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ipratropium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.779 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does ipratropium bromide exert its bronchodilatory effect?
A: Ipratropium bromide is an anticholinergic agent that acts as a competitive antagonist at muscarinic receptors, specifically M3 receptors, in the airways. [] By blocking the binding of acetylcholine to these receptors, it inhibits bronchoconstriction and reduces mucus secretion. [, , ]
Q2: What are the downstream effects of ipratropium bromide binding to muscarinic receptors in the airways?
A: By blocking muscarinic receptors, ipratropium bromide inhibits the parasympathetic nervous system's control over airway smooth muscle. This prevents acetylcholine-induced bronchoconstriction, leading to bronchodilation and improved airflow. [, , ]
Q3: How does the bronchodilatory effect of ipratropium bromide compare to that of β2-adrenoreceptor agonists in patients with chronic obstructive pulmonary disease (COPD)?
A: Studies suggest that while β2-adrenoreceptor agonists like salbutamol may be more effective in patients with asthma, ipratropium bromide exhibits comparable bronchodilation in patients with COPD. [, ]
Q4: Can ipratropium bromide inhalation solution be mixed with other nebulized medications like dornase alfa (Pulmozyme)?
A: It is not recommended to mix ipratropium bromide inhalation solution with dornase alfa. The benzalkonium chloride and disodium edetate present as excipients in certain ipratropium bromide formulations can negatively impact the activity of dornase alfa. []
Q5: Does the packaging of ipratropium bromide inhalation solution affect its stability?
A: Studies have shown that the secondary packaging of ipratropium bromide inhalation solution can influence the migration of semivolatile compounds like vanillin. Products packaged in a protective secondary layer, like a foil pouch, demonstrated better stability compared to those packaged in a carton. []
Q6: Is ipratropium bromide effective in treating rhinorrhea associated with allergic and non-allergic rhinitis?
A: Yes, clinical trials have demonstrated that ipratropium bromide nasal spray is effective in reducing the severity and duration of rhinorrhea in both allergic and non-allergic rhinitis. [, ]
Q7: Can ipratropium bromide be used in pediatric patients with asthma?
A: Clinical studies indicate that the combination of ipratropium bromide and salbutamol is more effective in treating acute asthma attacks in children compared to salbutamol alone. [, , , , ]
Q8: Is ipratropium bromide effective in the treatment of acute exacerbations of COPD?
A: Yes, studies show that ipratropium bromide, especially when combined with other bronchodilators or corticosteroids like Pulmicort (budesonide), is effective in improving lung function and clinical symptoms in patients experiencing acute exacerbations of COPD. [, , ]
Q9: Can ipratropium bromide provide protection against edrophonium chloride (Tensilon)-induced bronchospasm in myasthenia gravis patients?
A: Research suggests that ipratropium bromide can effectively prevent or significantly reduce the increase in airway resistance caused by edrophonium chloride in individuals with myasthenia gravis. [] This indicates a protective effect against potential bronchospasm triggered by the drug.
Q10: What are the advantages of administering ipratropium bromide via nebulizer compared to a metered-dose inhaler (MDI)?
A: While both delivery methods are effective, nebulizers may be advantageous for individuals who have difficulty coordinating inhalation with an MDI, such as infants, young children, or elderly patients. [, ] Nebulizers can deliver higher doses of medication and may be more effective during severe exacerbations of respiratory conditions. []
Q11: Can ipratropium bromide be administered as a dry powder inhaler?
A: Yes, ipratropium bromide is available as a dry powder inhaler. Studies have shown comparable bronchodilatory effects between ipratropium bromide administered as an aerosol and as a dry powder inhalation. []
Q12: What are the potential side effects of ipratropium bromide nasal spray?
A: The most commonly reported side effects of ipratropium bromide nasal spray are transient and localized, including nasal dryness and epistaxis. These side effects are typically mild and infrequent. [, ]
Q13: Are there any concerns regarding the long-term use of ipratropium bromide?
A: While ipratropium bromide is generally considered safe for long-term use, [] it's essential to consult with a healthcare professional to discuss individual patient factors and potential risks.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



